molecular formula C10H15ClFNO B1446795 1-(4-Fluorophenoxy)butan-2-amine hydrochloride CAS No. 1864064-11-8

1-(4-Fluorophenoxy)butan-2-amine hydrochloride

Cat. No.: B1446795
CAS No.: 1864064-11-8
M. Wt: 219.68 g/mol
InChI Key: NWGFIORYCCDLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Fluorophenoxy)butan-2-amine hydrochloride” is a chemical compound with the molecular formula C10H15ClFNO . It has a molecular weight of 219.68 . This compound is used for research purposes.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available data. It is known that the compound has a molecular weight of 219.68 .

Scientific Research Applications

Environmental Remediation and Pollution Control

1-(4-Fluorophenoxy)butan-2-amine hydrochloride, through its derivative forms and related compounds, has been implicated in environmental remediation efforts, particularly in the removal of persistent pollutants from water supplies. Research indicates that amine-functionalized sorbents, which share functional groups with this compound, are effective in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from municipal water and wastewater. These substances are notorious for their persistence and potential health risks, and the development of amine-containing sorbents represents a promising approach to mitigating their impact on water quality (Ateia et al., 2019).

Organic Synthesis and Catalysis

The compound has relevance in the field of organic synthesis, where its structural analogs are utilized as intermediates or catalysts. For instance, research into the use of metal cation-exchanged clays, which can be modified with functional groups similar to those in this compound, demonstrates their effectiveness in catalyzing a variety of organic reactions. These include the Friedel-Crafts alkylation, which is fundamental in synthesizing pharmaceuticals and agrochemicals, showcasing the compound's indirect contributions to these industries (Tateiwa & Uemura, 1997).

Antimicrobial and Pharmaceutical Research

Derivatives of this compound have been explored for their antimicrobial potential, particularly in developing new pharmaceuticals and health-related applications. Chitosan, a biopolymer modified with amine groups similar to those in the compound, exhibits significant antimicrobial activity. Such modifications enhance chitosan's solubility and effectiveness, potentially leading to new antimicrobial agents for medical and food preservation applications (Raafat & Sahl, 2009).

Biomedical Applications

In biomedical research, the structural features of this compound are mirrored in compounds used for tissue engineering and drug delivery. Specifically, the amine functionality present in similar compounds contributes to the development of bio-adhesive materials. These materials mimic the wet-resistant adhesive properties of mussel proteins, offering potential applications in wound healing and surgical adhesives. The conjugation of catechol onto biopolymers, resembling the functionalization of this compound, significantly improves their performance in biomedical settings (Ryu, Hong, & Lee, 2015).

Safety and Hazards

The safety data for “1-(4-Fluorophenoxy)butan-2-amine hydrochloride” indicates that it should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and not getting the compound in eyes, on skin, or on clothing . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn .

Properties

IUPAC Name

1-(4-fluorophenoxy)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-2-9(12)7-13-10-5-3-8(11)4-6-10;/h3-6,9H,2,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGFIORYCCDLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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